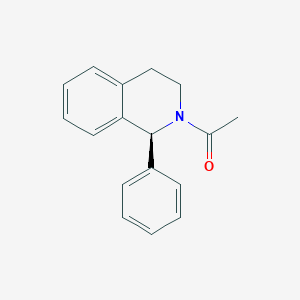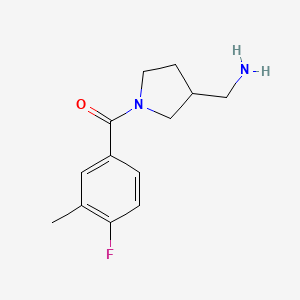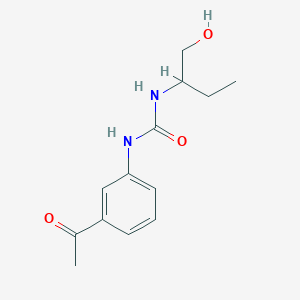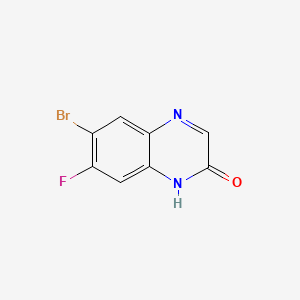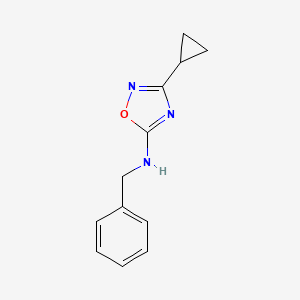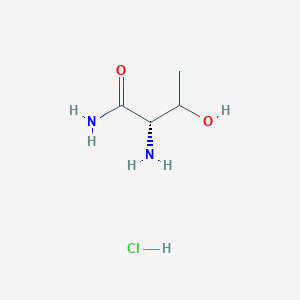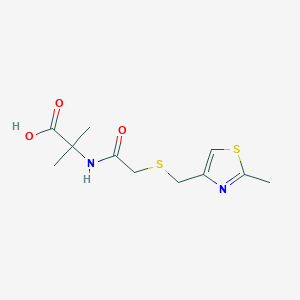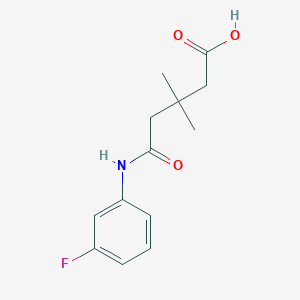![molecular formula C21H22N4O3S B14907823 1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities and are widely used in various fields such as chemistry, biomedicine, and the chemical industry . This particular compound features a tetrahydrofuran ring, a tosyl group, and an imidazoquinoxaline core, making it a unique and potentially valuable molecule for scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the cyclization of appropriate precursors such as o-phenylenediamine and a suitable diketone.
Introduction of the tetrahydrofuran moiety: This step involves the alkylation of the imidazoquinoxaline core with a tetrahydrofuran derivative.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the imidazoquinoxaline core.
These reactions are typically carried out under controlled conditions, with specific reagents and solvents chosen to achieve the desired transformations.
Aplicaciones Científicas De Investigación
1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways . The tetrahydrofuran and tosyl groups may enhance the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar compounds to 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline include other quinoxaline derivatives such as:
7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate in the synthesis of the drug Erdafitinib.
3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5,6-b]quinoxaline: Known for its biological activities.
The uniqueness of 1-((Tetrahydrofuran-2-yl)methyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoxaline derivatives.
Propiedades
Fórmula molecular |
C21H22N4O3S |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C21H22N4O3S/c1-15-8-10-17(11-9-15)29(26,27)25-14-24(13-16-5-4-12-28-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-3,6-11,16H,4-5,12-14H2,1H3 |
Clave InChI |
LPMRTSCAVXZPJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


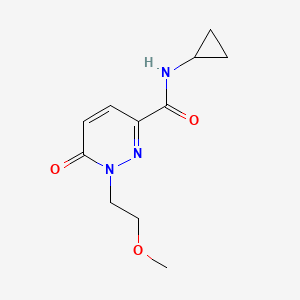
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
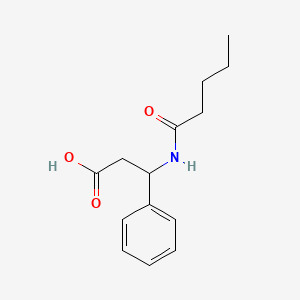
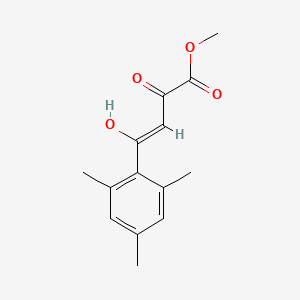
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
